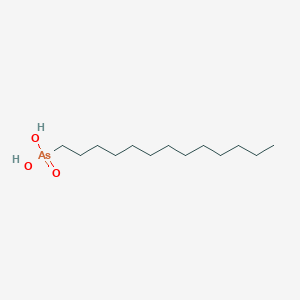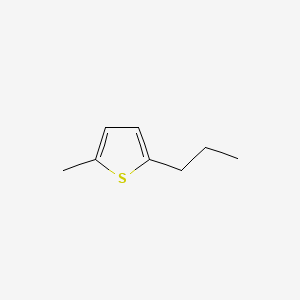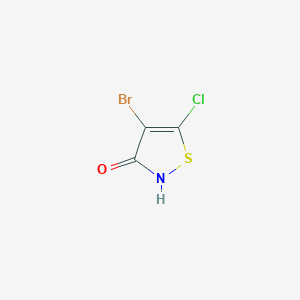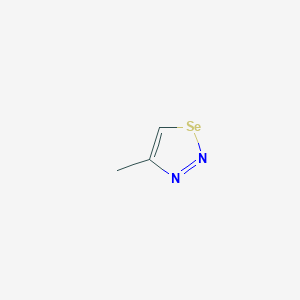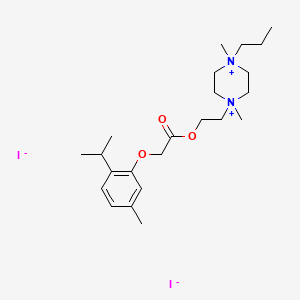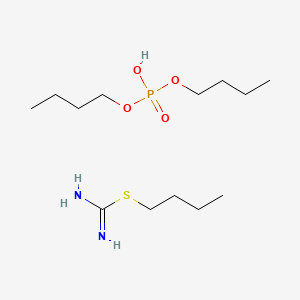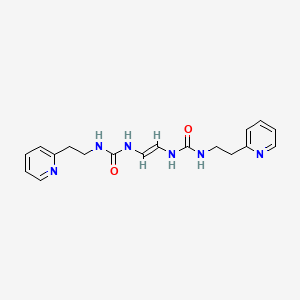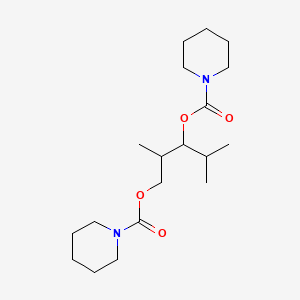
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate is a chemical compound with a molecular formula of C13H25NO2. It belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are often used in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate typically involves the reaction of 2-methyl-2-propyltrimethylene with 1-piperidinecarboxylic acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a functional group in the molecule.
Scientific Research Applications
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as analgesic and anti-inflammatory effects.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Methyl-2-propyltrimethylene 1-piperidinecarboxylate can be compared with other similar compounds, such as:
Methyl 2-methyl-2-piperidinecarboxylate hydrochloride: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
2-Methyl-1-piperidinecarbothioamide: Another piperidine derivative with unique properties and uses in chemical synthesis and research.
Properties
CAS No. |
25649-05-2 |
|---|---|
Molecular Formula |
C19H34N2O4 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[2,4-dimethyl-3-(piperidine-1-carbonyloxy)pentyl] piperidine-1-carboxylate |
InChI |
InChI=1S/C19H34N2O4/c1-15(2)17(25-19(23)21-12-8-5-9-13-21)16(3)14-24-18(22)20-10-6-4-7-11-20/h15-17H,4-14H2,1-3H3 |
InChI Key |
OJGJHBBTAYZTLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(C)COC(=O)N1CCCCC1)OC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


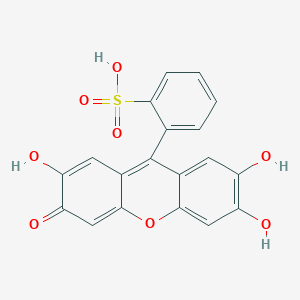

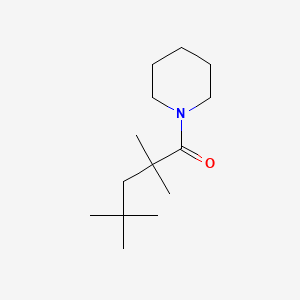

![6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14683448.png)
![4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro-6-methyl-](/img/structure/B14683453.png)
